N-(3-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide
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Overview
Description
N-(3-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide is a chemical compound that features a bromophenyl group and a chlorophenyl group connected via a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide typically involves the reaction of 3-bromophenylamine with 4-(4-chlorophenyl)piperazine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromophenyl)-1-(4-chlorophenyl)methanimine
- N-(3-bromophenyl)-4-chlorobenzamide
- 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide
Uniqueness
N-(3-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide is unique due to its specific combination of bromophenyl and chlorophenyl groups connected via a piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C18H19BrClN3O |
---|---|
Molecular Weight |
408.7 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C18H19BrClN3O/c19-14-2-1-3-16(12-14)21-18(24)13-22-8-10-23(11-9-22)17-6-4-15(20)5-7-17/h1-7,12H,8-11,13H2,(H,21,24) |
InChI Key |
HVHOIWBGVPMEDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC=C2)Br)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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